Cas no 14062-26-1 (Ethyl 2-(4-phenoxyphenyl)acetate)

Ethyl 2-(4-phenoxyphenyl)acetate is a versatile organic compound, characterized by its aromatic structure and functional group. It exhibits high purity and stability, making it suitable for various chemical syntheses. This compound offers advantages such as excellent solubility in organic solvents and potential for forming stable esters, contributing to its utility in pharmaceutical and material science applications.
Ethyl 2-(4-phenoxyphenyl)acetate structure
14062-26-1 structure
商品名:Ethyl 2-(4-phenoxyphenyl)acetate
CAS番号:14062-26-1
MF:C16H16O3
メガワット:256.29644
MDL:MFCD12828046
CID:105648
PubChem ID:13567666

Ethyl 2-(4-phenoxyphenyl)acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-(4-phenoxyphenyl)acetate
    • LogP
    • Acetic acid, (p-phenoxyphenyl)-, ethyl ester
    • Benzeneacetic acid, 4-phenoxy-, ethyl ester
    • SY043384
    • Ethyl (4-phenoxyphenyl)acetate
    • Ethyl 4-phenoxyphenylacetate
    • FT-0689894
    • SCHEMBL11244931
    • 14062-26-1
    • Ethyl2-(4-phenoxyphenyl)acetate
    • CPYLMUNOJSVCRZ-UHFFFAOYSA-N
    • AKOS015900137
    • AS-10459
    • Benzeneacetic acid,4-phenoxy-,ethyl ester
    • Ethyl (4'-phenoxyphenyl)acetate
    • A911137
    • Q63392402
    • CS-0061618
    • DTXSID10544001
    • N10612
    • MFCD12828046
    • MDL: MFCD12828046
    • インチ: InChI=1S/C16H16O3/c1-2-18-16(17)12-13-8-10-15(11-9-13)19-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3
    • InChIKey: CPYLMUNOJSVCRZ-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)CC1=CC=C(C=C1)OC2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 256.10998
  • どういたいしつりょう: 256.109944368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

  • 密度みつど: 1.117
  • ふってん: 353.8 ℃ at 760 mmHg
  • フラッシュポイント: 147.3°C
  • 屈折率: 1.552
  • PSA: 35.53

Ethyl 2-(4-phenoxyphenyl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB463911-100 mg
Ethyl 4-phenoxyphenylacetate; 98%
14062-26-1
100mg
€541.30 2023-04-21
TRC
E927318-100mg
Ethyl 2-(4-phenoxyphenyl)acetate
14062-26-1
100mg
$ 340.00 2022-06-05
abcr
AB463911-100mg
Ethyl 4-phenoxyphenylacetate; 98%
14062-26-1
100mg
€541.30 2023-09-03
abcr
AB463911-25mg
Ethyl 4-phenoxyphenylacetate; 98%
14062-26-1
25mg
€207.60 2023-09-03
Ambeed
A952972-250mg
Ethyl 2-(4-phenoxyphenyl)acetate
14062-26-1 97+%
250mg
$21.0 2025-03-05
abcr
AB463911-250mg
Ethyl 4-phenoxyphenylacetate, 98%; .
14062-26-1 98%
250mg
€68.80 2025-02-14
Aaron
AR001DAD-1g
Benzeneacetic acid, 4-phenoxy-, ethyl ester
14062-26-1 97%
1g
$33.00 2025-03-16
eNovation Chemicals LLC
D762730-1g
Benzeneacetic acid, 4-phenoxy-, ethyl ester
14062-26-1 95%
1g
$80 2024-06-08
Ambeed
A952972-1g
Ethyl 2-(4-phenoxyphenyl)acetate
14062-26-1 97+%
1g
$45.0 2025-03-05
abcr
AB463911-5g
Ethyl 4-phenoxyphenylacetate, 98%; .
14062-26-1 98%
5g
€226.90 2025-02-14

Ethyl 2-(4-phenoxyphenyl)acetate 関連文献

Ethyl 2-(4-phenoxyphenyl)acetateに関する追加情報

Ethyl 2-(4-phenoxyphenyl)acetate: Chemical Profile and Emerging Applications

Ethyl 2-(4-phenoxyphenyl)acetate, with the CAS number 14062-26-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative, characterized by its phenolic and acetic functional groups, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The compound's molecular structure, featuring a phenoxyl group linked to an acetic acid moiety via an ethyl ester bridge, positions it as a valuable scaffold for further chemical modifications and biological evaluations.

The synthesis of Ethyl 2-(4-phenoxyphenyl)acetate typically involves the reaction between 4-phenoxybenzoic acid and ethanol under acidic conditions, facilitated by catalysts such as sulfuric acid or p-toluenesulfonic acid. This process yields the ethyl ester derivative with high yield and purity, making it accessible for subsequent derivatization. The compound's stability under various reaction conditions further enhances its utility in synthetic protocols.

In recent years, Ethyl 2-(4-phenoxyphenyl)acetate has been explored for its pharmacological potential. Its structural motif is reminiscent of several bioactive molecules, prompting investigations into its effects on biological targets. Preliminary studies have indicated that this compound may exhibit properties relevant to anti-inflammatory and analgesic mechanisms. The phenoxyl group, in particular, is known to interact with various enzymes and receptors, suggesting a broad spectrum of biological activity.

One of the most intriguing aspects of Ethyl 2-(4-phenoxyphenyl)acetate is its role as a precursor in the development of novel therapeutic agents. Researchers have leveraged its scaffold to design derivatives with enhanced pharmacokinetic profiles and improved target specificity. For instance, modifications at the ester linkage have been investigated to modulate metabolic stability, while alterations at the phenolic ring have aimed to optimize binding affinity to therapeutic targets.

The compound's relevance extends beyond pharmaceutical applications; it has also been utilized in agrochemical research. Its structural features make it a candidate for developing novel pesticides or herbicides, where similar phenolic esters are known to interfere with metabolic pathways in pests. This dual utility underscores the importance of Ethyl 2-(4-phenoxyphenyl)acetate as a versatile chemical entity.

Advances in computational chemistry have further propelled the study of Ethyl 2-(4-phenoxyphenyl)acetate. Molecular modeling techniques have been employed to predict its interactions with biological targets, providing insights into potential drug-like properties. These simulations have guided experimental efforts, enabling more targeted synthesis of derivatives with desired characteristics.

The environmental impact of Ethyl 2-(4-phenoxyphenyl)acetate has also been a point of interest. Studies have assessed its degradation pathways and ecotoxicological profile under various environmental conditions. Such evaluations are crucial for ensuring that its use does not pose undue risks to ecosystems. Efforts are ongoing to develop sustainable synthetic routes that minimize environmental footprint while maintaining high yields and purity.

Future directions in the research of Ethyl 2-(4-phenoxyphenyl)acetate include exploring its role in nanotechnology and material science. The compound's ability to form inclusion complexes with other molecules makes it a candidate for drug delivery systems. Additionally, its interactions with metal ions suggest potential applications in catalysis or as a ligand in coordination chemistry.

In conclusion, Ethyl 2-(4-phenoxyphenyl)acetate (CAS no: 14062-26-1) represents a multifaceted compound with significant implications across multiple scientific disciplines. Its structural versatility, coupled with emerging research findings, positions it as a cornerstone in organic synthesis and pharmaceutical development. As our understanding of its properties continues to evolve, so too will its applications in medicine, agriculture, and beyond.

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